molecular formula C20H20IN5O B2927321 N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide CAS No. 923258-57-5

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide

Cat. No.: B2927321
CAS No.: 923258-57-5
M. Wt: 473.318
InChI Key: OMBQADBUOGUYIL-UHFFFAOYSA-N
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Description

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide is a complex organic compound used in various scientific research fields due to its unique chemical properties. Known for its potential in medicinal chemistry, this compound has garnered attention for its promising applications in drug development and biochemical studies.

Mechanism of Action

Target of Action

Similar compounds have been found to target tyrosine kinases . Tyrosine kinases play a crucial role in the modulation of growth factor signals, which regulate cell proliferation, differentiation, and apoptosis .

Mode of Action

It can be inferred from related compounds that it may interact with its targets through hydrogen bonds, hydrophobic c–h…π and π…π interactions . These interactions can lead to the inhibition or activation of the target, resulting in changes in cellular processes.

Biochemical Pathways

Similar compounds have been found to affect pathways related to inflammation and viral replication . The compound may interact with these pathways, leading to downstream effects such as the modulation of immune responses or the inhibition of viral replication.

Pharmacokinetics

Similar compounds have been found to exhibit good bioavailability . The compound’s ADME properties can significantly impact its bioavailability, determining the concentration of the drug that reaches the target site in the body.

Result of Action

Similar compounds have been found to have various biological activities, including antiviral, anti-inflammatory, anticancer, anti-hiv, antioxidant, antimicrobial, antitubercular, antidiabetic, antimalarial, anticholinesterase activities, etc . These effects can result in changes in cellular function and overall health outcomes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The preparation of N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide typically involves a multi-step synthetic process The synthesis often starts with the iodination of benzamide

Reaction conditions usually involve:

  • Use of polar aprotic solvents such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).

  • Base catalysts like potassium carbonate (K2CO3) or sodium hydride (NaH).

  • Reaction temperatures ranging from room temperature to about 100°C.

Industrial Production Methods

Industrial production of this compound may involve more cost-effective and scalable methods:

  • Continuous flow chemistry for large-scale synthesis.

  • Microwave-assisted synthesis to reduce reaction time and improve yield.

  • Catalysis using transition metals to enhance reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide undergoes various chemical reactions, including:

  • Oxidation: : Where the compound is exposed to oxidizing agents such as hydrogen peroxide (H2O2) or potassium permanganate (KMnO4).

  • Reduction: : Typically involving reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).

  • Substitution: : Nucleophilic substitution reactions where different groups are introduced into the molecule.

Common Reagents and Conditions

  • Oxidation: : Carried out under acidic or basic conditions, depending on the oxidizing agent used.

  • Reduction: : Often performed in an inert atmosphere (e.g., nitrogen or argon) to prevent unwanted side reactions.

  • Substitution: : Generally requires the use of strong bases or acidic catalysts to facilitate the reaction.

Major Products Formed

The primary products of these reactions are various derivatives of the original compound, each with modified functional groups that confer different chemical properties. These derivatives are often investigated for their potential biological activities.

Scientific Research Applications

N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide has a range of applications in scientific research:

  • Chemistry: : Used as a building block for synthesizing more complex molecules.

  • Biology: : Studied for its interactions with biological molecules, providing insights into cell function and signaling pathways.

  • Medicine: : Explored for potential therapeutic uses, particularly in targeting specific cellular pathways associated with diseases.

  • Industry: : Utilized in the development of new materials and as a chemical intermediate in manufacturing processes.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-((4-(methylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide: : Differing by the substitution of the ethyl group with a methyl group.

  • N-(4-((4-(isopropylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide: : Featuring an isopropyl group instead of an ethyl group.

Uniqueness

The unique substitution pattern in N-(4-((4-(ethylamino)-6-methylpyrimidin-2-yl)amino)phenyl)-2-iodobenzamide imparts distinctive chemical and biological properties. Its specific interaction with molecular targets makes it a valuable tool in research and potential therapeutic applications. Compared to similar compounds, the ethylamino group may confer greater stability or affinity in certain biological contexts.

Properties

IUPAC Name

N-[4-[[4-(ethylamino)-6-methylpyrimidin-2-yl]amino]phenyl]-2-iodobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20IN5O/c1-3-22-18-12-13(2)23-20(26-18)25-15-10-8-14(9-11-15)24-19(27)16-6-4-5-7-17(16)21/h4-12H,3H2,1-2H3,(H,24,27)(H2,22,23,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OMBQADBUOGUYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=NC(=NC(=C1)C)NC2=CC=C(C=C2)NC(=O)C3=CC=CC=C3I
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20IN5O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

473.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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